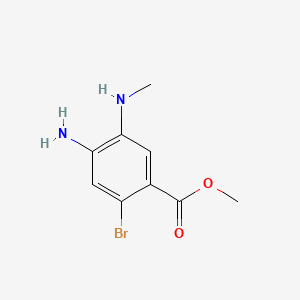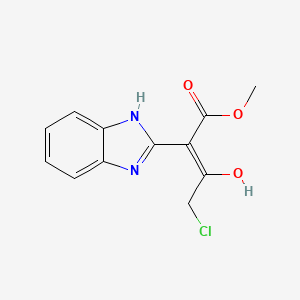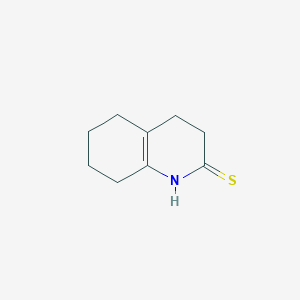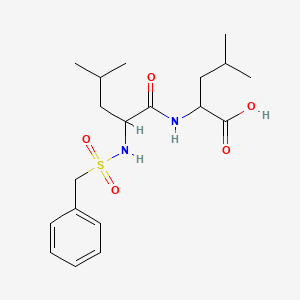
Methyl 4-amino-2-bromo-5-(methylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-2-bromo-5-(methylamino)benzoate is an organic compound with a complex structure, featuring both amino and bromo substituents on a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-bromo-5-(methylamino)benzoate typically involves multi-step reactions. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Esterification: Formation of the ester group by reacting with methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, and bromination processes, followed by esterification. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-2-bromo-5-(methylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Methyl 4-amino-2-bromo-5-(methylamino)benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-2-bromo-5-(methylamino)benzoate involves its interaction with various molecular targets. The amino and bromo groups can participate in hydrogen bonding, halogen bonding, and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-4-bromobenzoate: Similar structure but with different substitution pattern.
Methyl 4-bromobenzoate: Lacks the amino groups, making it less reactive in certain reactions.
Methyl 4-aminobenzoate: Lacks the bromo and methylamino groups, affecting its chemical properties.
Uniqueness
Methyl 4-amino-2-bromo-5-(methylamino)benzoate is unique due to the presence of both amino and bromo substituents, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it particularly valuable in applications requiring specific interactions and reactivity profiles.
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
methyl 4-amino-2-bromo-5-(methylamino)benzoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-12-8-3-5(9(13)14-2)6(10)4-7(8)11/h3-4,12H,11H2,1-2H3 |
Clé InChI |
GKXAGVCHCJGSLY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C(=C1)C(=O)OC)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)


![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)

![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)
![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)




